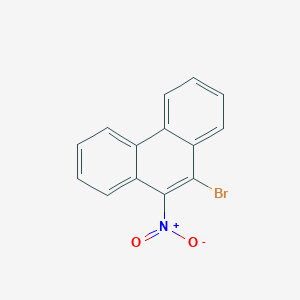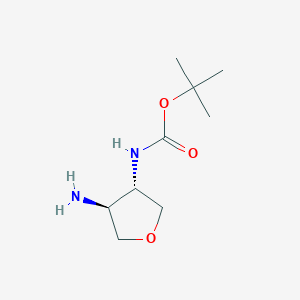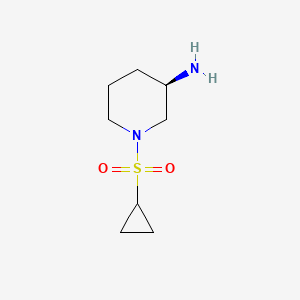
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is an organosilicon compound with the molecular formula C24H27BrO2Si. This compound is characterized by the presence of a bromophenoxy group, an ethoxy group, and a tert-butyl-diphenylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane typically involves the reaction of 3-bromophenol with ethylene oxide to form 2-(3-bromophenoxy)ethanol. This intermediate is then reacted with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxyethoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced silane derivatives.
Applications De Recherche Scientifique
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets and pathways. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the ethoxy group can undergo nucleophilic substitution. The tert-butyl-diphenylsilane moiety provides steric hindrance and stability to the molecule, influencing its reactivity and interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(3-Chlorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Fluorophenoxy)ethoxy)(tert-butyl)diphenylsilane
- (2-(3-Methylphenoxy)ethoxy)(tert-butyl)diphenylsilane
Uniqueness
(2-(3-Bromophenoxy)ethoxy)(tert-butyl)diphenylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the tert-butyl-diphenylsilane moiety provides steric protection, enhancing the stability and selectivity of the compound in various reactions.
Propriétés
Numéro CAS |
1704073-86-8 |
|---|---|
Formule moléculaire |
C24H27BrO2Si |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[2-(3-bromophenoxy)ethoxy-diphenylmethyl]-trimethylsilane |
InChI |
InChI=1S/C24H27BrO2Si/c1-28(2,3)24(20-11-6-4-7-12-20,21-13-8-5-9-14-21)27-18-17-26-23-16-10-15-22(25)19-23/h4-16,19H,17-18H2,1-3H3 |
Clé InChI |
IRINSMAPHWQJJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
SMILES canonique |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCOC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3109097.png)
![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
![4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3109110.png)







